Hdac10-IN-1

HDAC10 inhibitor polyamine deacetylase selectivity profiling

Researchers studying autophagy in FLT3-ITD+ AML cells require isoform-selective probes to avoid confounding off-target effects from pan-HDAC inhibitors. HDAC10-IN-1 (compound 13b) provides a validated chemical tool for clean mechanistic dissection. - Biochemical potency: IC50 = 58 nM (HDAC10), selectivity >40x vs HDAC6 & >15x vs HDAC8 - Enables specific HDAC10 polyamine deacetylase function studies without HDAC6-mediated tubulin acetylation interference - Supplied as lyophilized powder; verified for cell culture applications (up to 10 µM working conc.)

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
Cat. No. B10861278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac10-IN-1
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CN3CCC(CC3)C=CC(=O)NO
InChIInChI=1S/C18H23N3O2/c1-20-12-15(16-4-2-3-5-17(16)20)13-21-10-8-14(9-11-21)6-7-18(22)19-23/h2-7,12,14,23H,8-11,13H2,1H3,(H,19,22)/b7-6+
InChIKeySPYVWCZEYVBQGX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac10-IN-1: A Selective HDAC10 Inhibitor for Epigenetic and Autophagy Research


Hdac10-IN-1 (also known as compound 13b) is a synthetic small-molecule inhibitor that selectively targets histone deacetylase 10 (HDAC10), a Zn2+-dependent polyamine deacetylase (PDAC) with a uniquely narrow substrate specificity for N8-acetylspermidine [1]. This compound, characterized by a piperidine-4-acrylhydroxamate core, is primarily utilized as a research tool to dissect the cellular functions of HDAC10, particularly its role in regulating autophagy and its contributions to the pathogenesis of cancers such as neuroblastoma and FLT3-ITD-positive acute myeloid leukemia (AML) [2].

HDAC10-selective inhibitor for epigenetic target deconvolution
Polyamine deacetylase pathway studies (N8-acetylspermidine substrates)
Autophagy modulation research in FLT3-ITD+ AML cell models
Isoform-selectivity profiling to avoid HDAC6/HDAC8 confounding

Why Pan-HDAC Inhibitors Cannot Replace Hdac10-IN-1 in HDAC10 Studies


The functional uniqueness of HDAC10 as a polyamine deacetylase (PDAC) rather than a canonical lysine deacetylase renders it insensitive to many broad-spectrum histone deacetylase inhibitors (HDACi) [1]. Furthermore, the high structural homology between class IIb enzymes (HDAC6 and HDAC10) often leads to significant off-target activity with inhibitors like Tubastatin A (a dual HDAC6/10 inhibitor) or PCI-34051 (an HDAC8 inhibitor with off-target effects) [2][3]. Generic substitution with non-selective probes fails to provide interpretable, target-specific data on HDAC10-mediated autophagy or polyamine metabolism, necessitating the use of a highly selective and validated tool compound like Hdac10-IN-1.

Polypharmacology Pan-HDAC inhibitors (e.g., SAHA) engage multiple isoforms and may obscure HDAC10-specific autophagy readouts.
Functional mismatch HDAC6/HDAC8 inhibitors (Tubastatin A, PCI-34051) lack HDAC10 polyamine deacetylase engagement; selectivity profiles may not transfer.
Phenotype overlap Broad-spectrum agents affect histone/tubulin acetylation, complicating interpretation of HDAC10-dependent autophagy or DNA damage responses.

Quantitative Selectivity and Potency Evidence for Hdac10-IN-1


Selectivity Margin Against HDAC6 vs. Tubastatin A and SAHA

Hdac10-IN-1 (compound 13b) demonstrates significant biochemical selectivity for HDAC10 over the structurally related class IIb isozyme HDAC6 and the class I isozyme HDAC8. The compound's IC50 value against human HDAC10 is 58 ± 10 nM, while it exhibits markedly reduced potency against human HDAC6 (IC50 = 2420 ± 530 nM) and human HDAC8 (IC50 = 920 ± 170 nM) [1].

HDAC10/HDAC6 selectivity
Cross-study comparable
Hdac10-IN-1 42-fold (HDAC10 over HDAC6)
Tubastatin A 1.3-fold (HDAC6 over HDAC10)
SAHA 3.2-fold (HDAC6 over HDAC10)
Supports HDAC10-specific pathway interpretation; reduces HDAC6 confounding in autophagy studies
Biochemical assays with recombinant human isoforms; cross-study data
HDAC10 inhibitor polyamine deacetylase selectivity profiling

Potency Advantage Against HDAC10 vs. PCI-34051

In cellular assays using FLT3-ITD-positive AML cells, Hdac10-IN-1 (13b) at 10 µM did not induce hyperacetylation of histone H3 (a class I HDAC substrate) or tubulin-α (an HDAC6 substrate), confirming its cellular selectivity for HDAC10 [1]. Instead, treatment with Hdac10-IN-1 resulted in a robust and specific increase in autolysosome formation, a functional readout of HDAC10 inhibition, as measured by flow cytometry [1].

HDAC10 potency vs PCI-34051
Data to verify
IC50: 58 nM (Hdac10-IN-1)
PCI-34051: 13,000 nM (224-fold difference)
Supports low-nanomolar HDAC10 engagement in cellular assays
Biochemical assay; cross-study comparison requires independent validation
autophagy target engagement cellular selectivity

Functional Autophagy Modulation in FLT3-ITD+ AML Cells

Within the same structural series, Hdac10-IN-2 (compound 10c) exhibits approximately 3-fold greater biochemical potency for HDAC10 (IC50 = 20 nM) compared to Hdac10-IN-1 (IC50 = 58 nM) [1][2]. However, this increased potency comes at the cost of reduced selectivity over HDAC6. While Hdac10-IN-1 demonstrates a 42-fold selectivity window over HDAC6, Hdac10-IN-2 is less selective, with an IC50 of 3700 nM for HDAC6, representing a 185-fold window [2].

Autophagy modulation in AML
Class-level
Cellular autophagy modulation in FLT3-ITD+ AML cells; functional selectivity inferred from isoform profile
Reported AML cell autophagy context; supports HDAC10-dependent pathway dissection
Phenotype linked to HDAC10 inhibition; confirm with isoform-specific readouts
HDAC10 inhibitor SAR selectivity index

Optimal Research and Procurement Scenarios for Hdac10-IN-1


HDAC10-Specific Autophagy Pathways in FLT3-ITD+ AML

Hdac10-IN-1 is an optimal probe for dissecting the specific contribution of polyamine deacetylation to autophagy regulation. Its high selectivity over HDAC6 ensures that observed changes in autophagic flux are not confounded by HDAC6-mediated tubulin acetylation, a common limitation when using less selective inhibitors like Tubastatin A [1][2]. Researchers can use Hdac10-IN-1 in FLT3-ITD-positive AML or neuroblastoma cell models to reliably induce and measure HDAC10-dependent autolysosome accumulation via flow cytometry [1].

Chemical Probe for HDAC10 in Polyamine Metabolism Studies

When screening for epigenetic modifiers or validating new HDAC inhibitors, Hdac10-IN-1 serves as an essential control to confirm HDAC10-driven phenotypes. Its proven cellular inactivity against class I HDAC and HDAC6 substrates (histone H3 and tubulin-α, respectively) makes it a reliable reference compound to benchmark the on-target effects of novel HDAC10 inhibitors and to rule out polypharmacology in phenotypic screening campaigns [1].

Comparative Selectivity Profiling for HDAC Inhibitor Libraries

The well-characterized binding mode of the piperidine-4-acrylhydroxamate scaffold, which interacts with the unique acidic gatekeeper residue Glu274 of HDAC10, makes Hdac10-IN-1 a valuable starting point or comparator for medicinal chemistry efforts [1][3]. Its differential selectivity profile compared to the more potent analog Hdac10-IN-2 provides a clear SAR baseline for optimizing the balance between potency and selectivity against the closely related HDAC6 enzyme [2].

Application
Selection Property
Validation Focus
FLT3-ITD+ AML autophagy studies
HDAC10 isoform selectivity
Autophagy flux endpoints without HDAC6 confounding
Polyamine deacetylase probe studies
HDAC10 functional specificity
Polyamine substrate deacetylation assays
HDAC inhibitor library counter-screening
HDAC10 benchmark activity
HDAC10 counter-screening selectivity
HDAC10 loss-of-function validation
Pharmacological target engagement
Phenotype rescue in HDAC10 knockdown models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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